molecular formula C5H6O2 B1594883 2,3-Dihydro-4H-pyran-4-one CAS No. 84302-42-1

2,3-Dihydro-4H-pyran-4-one

Cat. No. B1594883
CAS RN: 84302-42-1
M. Wt: 98.1 g/mol
InChI Key: ZCSOJXHICDKYJO-UHFFFAOYSA-N
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Description

2,3-Dihydro-4H-pyran-4-one is a chemical compound with the molecular formula C5H6O2 . It is also known by other names such as 2,3-dihydropyran-4-one, 2H-Pyran-4(3H)-one, and 4H-Pyran-4-one, 2,3-dihydro- .


Synthesis Analysis

The synthesis of this compound can be achieved through the Hg (II)-catalyzed rearrangement of 1-Alkynyl-2,3-epoxy alcohols . Another method involves the addition of diverse nucleophiles to the unsaturated lactone that results from the hetero Diels−Alder reaction of Brassard’s diene with aldehydes .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1S/C5H6O2/c6-5-1-3-7-4-2-5/h1,3H,2,4H2 .


Chemical Reactions Analysis

The chemical reactions involving this compound include the Hg (II)-catalyzed rearrangement of 1-Alkynyl-2,3-epoxy alcohols . Another reaction involves the addition of diverse nucleophiles to the unsaturated lactone that results from the hetero Diels−Alder reaction of Brassard’s diene with aldehydes .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 98.10 g/mol . It has a topological polar surface area of 26.3 Ų and a complexity of 105 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Multicomponent Synthesis

2,3-Dihydro-4H-pyran-4-one is involved in eco-friendly multicomponent synthesis processes. For instance, it has been used in the synthesis of diverse functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles using urea as an organo-catalyst. This method offers an efficient approach for producing pharmaceutically interesting compounds under mild conditions (Brahmachari & Banerjee, 2014).

Cyclization Reactions

This compound is crucial in cyclization reactions. Research has shown its utility in forming 2,3-dihydro-4-pyridinones when combined with specific reagents. This demonstrates its versatility in generating structurally diverse compounds (MacDonald & Burnell, 2009).

Synthesis of Functionalized Derivatives

The compound plays a significant role in the synthesis of functionalized derivatives. For example, functionalized 3-fluoro-2,3-dihydro-4H-pyran derivatives have been efficiently synthesized from it, demonstrating its potential in producing fluorinated compounds (Xu et al., 2015).

Photocycloaddition Studies

This compound is also significant in photocycloaddition studies. Its derivatives have been used in photocycloaddition reactions, highlighting its potential in photochemical applications (Margaretha et al., 2007).

One-Pot Synthesis Applications

The compound is effective in one-pot synthesis methods. It has been used to prepare 2-aryl-2,3-dihydro-4H-pyran-4-ones in a single step, showcasing its efficiency in streamlined chemical synthesis (Khera et al., 2010).

Catalysis and Green Chemistry

This compound has applications in green chemistry, particularly in catalysis. It has been used in nano-crystalline ZnO catalyzed multicomponent reactions, underlining its role in environmentally friendly synthetic processes (Bhattacharyya et al., 2012).

Mechanism of Action

Target of Action

Researchers have explored its use in the construction of complex organic structures .

Mode of Action

The exact mode of action remains an area of ongoing research Notably, a metal-free, p-TsOH-catalyzed intramolecular rearrangement of δ-hydroxyalkynones provides substituted 2,3-dihydro-4H-pyran-4-ones. This rearrangement occurs with high regioselectivity under mild conditions . Additionally, the hetero Diels-Alder reaction of 1-amino-3-siloxy-1,3-butadiene with unactivated carbonyl compounds and imines leads to the formation of 2,3-dihydro-4-pyrones and dihydro-4-pyridones .

Action Environment

Environmental factors, including pH, temperature, and solvent polarity, can influence the compound’s stability, reactivity, and efficacy. Understanding these factors is essential for optimizing its applications.

Safety and Hazards

The safety data sheet for a similar compound, 3,4-Dihydro-2H-pyran, indicates that it is highly flammable and causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is harmful to aquatic life with long-lasting effects . Similar precautions should be taken when handling 2,3-Dihydro-4H-pyran-4-one.

properties

IUPAC Name

2,3-dihydropyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-5-1-3-7-4-2-5/h1,3H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSOJXHICDKYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340718
Record name 2H-Pyran-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84302-42-1
Record name 2,3-Dihydro-4-pyranone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084302421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyran-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-pyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3-DIHYDRO-4-PYRANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF34W8HR7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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